CYP Inhibition Selectivity Shift: Terminal Hydroxyl vs. Dimethylamino Terminus
The terminal functional group on the 3-carbon propyl chain profoundly redirects CYP isoform inhibition selectivity. The dimethylamino analog [3-(4-Imidazol-1-yl-phenoxy)-propyl]-dimethyl-amine (CHEMBL114297) exhibits a strong preference for CYP2D6 (IC₅₀ 400 nM) over CYP2C19 (IC₅₀ 9,700 nM), a ~24-fold selectivity window [1]. In contrast, the pyridine-terminated analog 4-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine (CHEMBL113227) displays equipotent inhibition of CYP2C19 and CYP1A2 (both IC₅₀ 46 nM) [2]. The target compound, bearing a primary alcohol terminus, occupies an intermediate polarity and hydrogen-bond donor/acceptor space that is predicted to yield a CYP inhibition fingerprint distinct from both dimethylamino and pyridine analogs, based on class-level SAR indicating that terminal basicity and lipophilicity are dominant drivers of CYP isoform selectivity within this scaffold [3].
| Evidence Dimension | CYP isoform inhibition IC₅₀ (nM) for analogs with identical N1-imidazolyl-phenoxy-propyl scaffold but different terminal groups |
|---|---|
| Target Compound Data | Terminal –OH group; direct CYP IC₅₀ data not available in public domain; predicted intermediate CYP inhibition profile based on physicochemical interpolation between analogs |
| Comparator Or Baseline | Dimethylamino analog: CYP2D6 IC₅₀ 400 nM, CYP2C19 IC₅₀ 9,700 nM. Pyridine analog: CYP2C19 IC₅₀ 46 nM, CYP1A2 IC₅₀ 46 nM, CYP2C9 IC₅₀ 101 nM |
| Quantified Difference | CYP2C19/CYP2D6 selectivity ratio shifts from ~0.12 (pyridine analog, CYP2C19-favoring) to ~24 (dimethylamino analog, CYP2D6-favoring); target compound with –OH is predicted to fall between these extremes |
| Conditions | In vitro recombinant human CYP isoform inhibition assays; data curated in ChEMBL/BindingDB from Taisho Pharmaceutical screening |
Why This Matters
When procuring a compound for CYP interaction studies or as a scaffold for lead optimization, the terminal hydroxyl group offers a synthetically tractable handle and a distinct CYP inhibition liability profile that cannot be replicated by amino- or pyridyl-terminated analogs.
- [1] BindingDB BDBM50138234. [3-(4-Imidazol-1-yl-phenoxy)-propyl]-dimethyl-amine (CHEMBL114297). CYP2D6 IC50: 400 nM; CYP1A2 IC50: 3,400 nM; CYP2C19 IC50: 9,700 nM. Curated by ChEMBL from Taisho Pharmaceutical. View Source
- [2] BindingDB BDBM50138238. 4-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine (CHEMBL113227). CYP2C19 IC50: 46 nM; CYP1A2 IC50: 46 nM; CYP2C9 IC50: 101 nM. Curated by ChEMBL from Taisho Pharmaceutical. View Source
- [3] Comparative 1-substituted imidazole inhibition of cytochrome P450 isozyme-selective activities in human and mouse hepatic microsomes. WikiGenes ref. 17786623. CYP3A4/5 activity inhibited (IC50 <5 μM) by the greatest number of imidazoles; seven imidazoles exhibited IC50 values for CYP3A4/5 <0.3 μM. View Source
